2-(2-Fmoc-aminoethylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fmoc-aminoethylamino)ethanol is a chemical compound with the molecular formula C19H22N2O3. It is a derivative of ethanol, where the hydroxyl group is substituted with a 2-(2-Fmoc-aminoethylamino) group. This compound is commonly used in organic synthesis and peptide chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fmoc-aminoethylamino)ethanol typically involves the reaction of 2-(2-aminoethylamino)ethanol with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fmoc-aminoethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines.
Scientific Research Applications
2-(2-Fmoc-aminoethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fmoc-aminoethylamino)ethanol involves its ability to interact with various molecular targets. The Fmoc group serves as a protecting group for amines, allowing selective reactions to occur at other functional groups. This property is particularly useful in peptide synthesis, where the Fmoc group can be removed under mild conditions to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethylamino)ethanol: A precursor to 2-(2-Fmoc-aminoethylamino)ethanol, used in CO2 separation processes.
Monoethanolamine: Commonly used in gas treatment and as a building block in organic synthesis.
Diethanolamine: Used in the production of surfactants and as a corrosion inhibitor.
Uniqueness
This compound is unique due to the presence of the Fmoc group, which provides additional stability and selectivity in chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where precise control over reaction conditions is required .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethylamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-12-11-20-9-10-21-19(23)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,20,22H,9-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILHGKZUYLIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCNCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.